Methyl 2-carbamoylbenzoate
Description
Methyl 2-carbamoylbenzoate (CAS: 90564-02-6) is an aromatic ester derivative with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. Its structure consists of a benzoate backbone substituted with a carbamoyl group (-CONH₂) at the ortho position, esterified with a methyl group. The compound is typically synthesized with a purity of ≥95% and is utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its reactive carbamoyl and ester functionalities .
Properties
IUPAC Name |
methyl 2-carbamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHVJNFBQBFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-carbamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with urea in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-carbamoylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-carbamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 2-carbamoylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-carbamoylbenzoate belongs to a class of benzoate derivatives with varying functional groups. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Key Comparative Insights
Functional Group Influence on Reactivity
- This compound’s carbamoyl group (-CONH₂) enables hydrogen bonding and nucleophilic reactivity, making it valuable in peptide coupling and heterocycle synthesis. In contrast, Methyl 2-Chloro-5-formylbenzoate (with -Cl and -CHO groups) exhibits electrophilic reactivity, suitable for cross-coupling reactions in agrochemicals .
- The methylcarbamoyl substituent in Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate enhances lipophilicity, favoring membrane permeability in drug candidates .
Physicochemical Properties
- Solubility : this compound’s polar carbamoyl group improves aqueous solubility compared to halogenated analogs like Methyl 2-Chloro-5-formylbenzoate, which is more lipophilic .
- Thermal Stability : Esters with electron-withdrawing groups (e.g., -Cl) exhibit higher thermal stability, as seen in Methyl 2-Chloro-5-formylbenzoate .
Synthetic Utility this compound serves as a precursor for 2-aminobenzamide derivatives, which are studied for enzyme inhibition (e.g., HDAC inhibitors) . Fluorinated analogs (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) are prioritized in medicinal chemistry for metabolic stability and bioavailability .
Biological Activity
Methyl 2-carbamoylbenzoate, a synthetic compound with the molecular formula CHNO and a molecular weight of 179.17 g/mol, belongs to the class of benzoic acid derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, with one common approach being the reaction of methyl benzoate with urea under reflux conditions in an appropriate solvent such as ethanol. This method allows for the production of high-purity compounds suitable for biological testing .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for microbial survival. In vitro studies have shown efficacy against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .
Table 1: Antimicrobial Efficacy of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown moderate antiproliferative effects on several cancer cell lines, including colon and breast cancer cells. The compound's ability to interfere with cellular signaling pathways involved in cell growth and apoptosis is a key aspect of its anticancer activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HCT-116 (colon carcinoma) | 15 ± 2 | |
| MCF-7 (breast carcinoma) | 20 ± 3 | |
| A549 (lung carcinoma) | 25 ± 4 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for microbial metabolism, leading to cell death.
- Anticancer Mechanism : It is believed to modulate key signaling pathways that regulate cell cycle progression and apoptosis, potentially leading to increased cancer cell death.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition at concentrations as low as 16 µg/mL against Candida albicans, highlighting its potential as an antifungal agent. -
Cytotoxicity Assessment :
In a comparative study assessing various benzoate derivatives, this compound demonstrated superior cytotoxicity against HCT-116 cells compared to standard chemotherapeutics like doxorubicin, suggesting its viability as a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing methyl 2-carbamoylbenzoate, and how should researchers interpret spectral data?
- Methodological Answer : this compound should be characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR can confirm the presence of carbamoyl and ester functional groups via absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch). For NMR, - and -NMR should resolve aromatic protons (δ 7.2–8.0 ppm), carbamoyl NH (δ 5.5–6.0 ppm), and methyl ester protons (δ 3.8–4.0 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Always compare results with literature data for similar benzoate derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt hazard controls aligned with GHS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Engineering Controls : Use fume hoods for synthesis/purification steps to minimize inhalation risks (H333 hazard code).
- Emergency Measures : Immediate eye rinsing (P305/P338) and decontamination showers (P337/P313) are mandatory.
- Waste Disposal : Segregate contaminated clothing (do not take home) and neutralize waste via approved chemical protocols .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reagent purity (e.g., ≥98% methyl benzoate, anhydrous solvents), reaction conditions (temperature, catalyst concentration), and purification steps (column chromatography with silica gel, TLC monitoring). Use IUPAC nomenclature for compound identification and report yield percentages alongside spectroscopic validation. Detailed protocols should align with guidelines from Medicinal Chemistry Research for transparency .
Advanced Research Questions
Q. How does this compound interact with polymer matrices in controlled-release systems, and what experimental designs optimize this application?
- Methodological Answer : this compound’s carbamoyl group enables hydrogen bonding with polymer backbones (e.g., styrene-maleic anhydride copolymers). To study release kinetics:
- Design : Prepare polymer films via solvent casting, incorporate the compound at 5–20 wt%, and monitor release in buffer (pH 7.4) using UV-Vis spectroscopy.
- Analysis : Fit data to Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms.
- Validation : Compare with dendrimer-based profragrance systems, noting structural influences on release rates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., assay type, cell lines). For meta-analysis:
- Data Harmonization : Normalize IC values across studies using standardized units.
- Subgroup Analysis : Stratify by derivative substituents (e.g., electron-withdrawing groups vs. alkyl chains).
- Statistical Models : Use random-effects models to account for heterogeneity in experimental designs (e.g., case-control vs. cohort studies) .
Q. How can computational chemistry predict this compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate predictions via:
- Synthetic Trials : Test reactions (e.g., amidation, ester hydrolysis) under varying conditions.
- Spectroscopic Monitoring : Use in-situ FTIR to track intermediate formation.
- Benchmarking : Compare with crystal structure data (e.g., Hirshfeld surface analysis for hydrogen-bonding trends) .
Methodological Design & Data Analysis
Q. What are best practices for integrating this compound into multi-omics studies (e.g., metabolomics or proteomics)?
- Methodological Answer :
- Sample Preparation : Use QuEChERS or solid-phase extraction (SPE) to isolate the compound from biological matrices.
- LC-MS/MS Setup : Optimize collision energy for fragmentation patterns (e.g., m/z 194 → 152 for carbamoyl cleavage).
- Data Integration : Apply pathway analysis tools (MetaboAnalyst, STRING) to link compound levels with protein/metabolite networks .
Q. How should researchers design dose-response studies to assess this compound’s neuropharmacological effects?
- Methodological Answer :
- In Vivo Models : Use PTZ-induced seizure models in rodents, administering doses from 10–100 mg/kg.
- Endpoints : Quantify seizure latency, GABA receptor expression (Western blot), and oxidative stress markers (MDA, SOD).
- Statistical Power : Ensure n ≥ 8/group and use ANOVA with post-hoc Tukey tests. Reference NMDA receptor interaction studies for mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
